Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Lipophilicity Drug Design

This exact 7-fluoro-3-carboxylate ester is a non-interchangeable building block for IRAK and FLT3 kinase inhibitor programs. The 7-fluoro substituent is critical for potent, selective binding; substituting with generic imidazopyridines will collapse SAR. The ethyl ester (XLogP 2.4) enhances membrane permeability over acid analogs. Supplied as high-purity (≥98%) material for advanced medicinal chemistry groups performing lead optimization and replicating proprietary protocols. Not for large-scale manufacturing.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 1313408-99-9
Cat. No. B1403085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
CAS1313408-99-9
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC(=C2)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
InChIKeyYJISWZLKSURKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate: Key Physicochemical Properties and Molecular Descriptors (CAS 1313408-99-9)


Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1313408-99-9) is a fluorinated heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core with a 7-fluoro substituent and an ethyl ester at the 3-position . Its molecular formula is C10H9FN2O2, with a monoisotopic mass of 208.064804 Da and a predicted XLogP value of 2.4, indicating moderate lipophilicity . The compound has a topological polar surface area (TPSA) of 43.6 Ų and zero hydrogen bond donors, suggesting it possesses favorable properties for membrane permeability and oral bioavailability [1]. This specific substitution pattern confers unique electronic and steric properties that are central to its role as a privileged scaffold in drug discovery programs.

Why Unsubstituted or Differently Substituted Imidazo[1,2-a]pyridine Analogs Cannot Substitute for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate


The imidazo[1,2-a]pyridine core is a versatile pharmacophore, but its biological activity, physicochemical profile, and synthetic utility are exquisitely sensitive to substitution patterns. General, unsubstituted, or differently substituted analogs are not interchangeable with Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The specific combination of a 7-fluoro substituent and a 3-carboxylate ester creates a unique vector for chemical elaboration and target engagement [1]. In the context of medicinal chemistry for IRAK and FLT3 inhibition, the 7-fluoro group on the core is a critical structural determinant for achieving potent and selective enzyme inhibition, a property not shared by the broader imidazopyridine class . Substituting this specific building block with an alternative would alter the molecular topology, electronic distribution, and key interactions with biological targets, thereby undermining the entire structure-activity relationship (SAR) of a lead optimization program.

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Analysis of Key Physicochemical and Synthetic Attributes


Physicochemical Profile: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate vs. its Carboxylic Acid Analog (CAS 1159827-76-5)

The ethyl ester derivative exhibits significantly higher calculated lipophilicity (XLogP = 2.4) compared to its direct synthetic precursor, the free carboxylic acid analog (7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid). This difference is a key determinant in the compound's suitability for penetrating biological membranes, a critical factor in the early stages of drug discovery .

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Utility and Commercial Availability: A Comparison of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate with Other Imidazopyridine Building Blocks

As of this analysis, the specific compound Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1313408-99-9) has limited, yet verifiable, commercial availability and documented synthetic routes, establishing it as a specialized, non-commodity research tool. Its availability profile contrasts sharply with more common, unsubstituted or differently substituted imidazo[1,2-a]pyridine-3-carboxylates, which are often stock items from major chemical suppliers. This scarcity underscores the compound's role as a targeted intermediate rather than a general-purpose building block [REFS-1, REFS-2].

Organic Synthesis Chemical Procurement Building Blocks

Defined Application Scenarios for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate Based on Current Evidence


Synthesis of Imidazo[1,2-a]pyridine-Based IRAK and FLT3 Kinase Inhibitors

This compound is a key intermediate in the preparation of potential therapeutic agents targeting interleukin-1 receptor-associated kinase (IRAK) and FMS-like tyrosine kinase 3 (FLT3), enzymes implicated in inflammatory diseases and acute myeloid leukemia (AML), respectively. The 7-fluoro group is essential for achieving the desired binding affinity and selectivity profiles in these kinase inhibitor programs [1].

Medicinal Chemistry for Optimizing Lead Compound Lipophilicity and Permeability

As evidenced by its calculated XLogP of 2.4, this ethyl ester is specifically utilized in lead optimization campaigns to enhance the lipophilicity and membrane permeability of drug candidates [1]. It serves as a strategic building block for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a chemical series, distinguishing it from more polar carboxylic acid analogs.

Sourcing of a Non-Commodity, Specialized Research Intermediate

Given its limited and specialized commercial availability [REFS-1, REFS-2], this compound is not intended for large-scale manufacturing or for use as a general screening reagent. Its primary procurement scenario is by advanced medicinal chemistry groups that require this exact, high-purity building block to replicate specific literature procedures, explore a defined intellectual property space, or advance a proprietary structure-activity relationship (SAR) study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.